Carbamic acid, methyl-, 2-(trimethylammoniomethyl)-p-tolyl ester, iodide
Description
Structure and Key Features:
This compound is a quaternary ammonium carbamate ester with a methyl carbamate group (-O(CO)N(CH₃)) attached to a para-tolyl (p-tolyl) aromatic ring. At the 2-position of the ring, a trimethylammoniomethyl (-CH₂N⁺(CH₃)₃) substituent is present, with iodide (I⁻) as the counterion . Its systematic name reflects the para-substitution pattern, distinguishing it from meta (m-tolyl) analogs.
Pharmacological Role:
As a cholinesterase inhibitor, it exhibits physostigmine-like activity, stimulating intestinal peristalsis and inducing miosis (pupil constriction). Its quaternary ammonium structure enhances bioavailability and potency compared to tertiary amine analogs .
Properties
CAS No. |
64046-29-3 |
|---|---|
Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
trimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-10-6-7-12(17-13(16)14-2)11(8-10)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H |
InChI Key |
SLKUUEUSUIOTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)NC)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Activities
Key structural determinants of activity include:
Carbamate Ester Group : Methyl, dimethyl, or aryl substituents.
Aromatic Substituent Position : Para (p-) vs. meta (m-) on the tolyl ring.
Quaternary Ammonium Group : Presence and counterion type (e.g., iodide, methylsulfate).
Table 1: Comparative Pharmacological Profiles of Selected Carbamates
| Compound Name | Carbamate Group | Substituent Position | Quaternary Salt | Miotic Activity (vs. Physostigmine) | Intestinal Peristalsis Stimulation | Antagonism to Curare | Toxicity (Relative) |
|---|---|---|---|---|---|---|---|
| Carbamic acid, methyl-, 2-(trimethylammoniomethyl)-p-tolyl ester, iodide | Methyl | Para (p-tolyl) | Iodide | High | High | Not reported | Moderate |
| Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate | Dimethyl | Meta (m-tolyl) | Methylsulfate | High | High | Present | High |
| Methylphenyl-carbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate | Methyl-phenyl | Meta (m-tolyl) | Methylsulfate | Low | Moderate | Absent | Low |
| Carbamic acid, ethyl-, ethyl ester (Unsubstituted analog) | Ethyl | N/A | None | None | None | Absent | Low |
Key Findings :
- Quaternary Salts vs. Tertiary Bases : Quaternary salts (e.g., iodide, methylsulfate) exhibit enhanced activity compared to tertiary amines due to improved membrane interaction and stability .
- Substituent Position : Para-substituted derivatives (e.g., target compound) often show superior activity to meta-substituted analogs. For example, the dimethylcarbamic m-tolyl ester (methylsulfate salt) matches physostigmine in miotic activity, while its methylphenyl counterpart is weaker .
- Carbamate Group Impact: Methyl and dimethyl carbamates retain strong activity, whereas bulkier groups (e.g., phenyl, diethyl) reduce efficacy.
Mechanistic and Stability Considerations
- Stability: Disubstituted carbamic esters (e.g., dimethyl, diethyl) are hydrolytically stable, whereas monosubstituted esters (e.g., methyl, ethyl) may degrade faster in vivo, affecting duration of action .
Inactive or Weakly Active Analogues
Examples include:
- Tertiary Amine Derivatives: Hydrochlorides of tertiary bases (e.g., non-quaternized analogs) exhibit reduced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
